molecular formula C17H12N4O2 B11465508 2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile

2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile

Cat. No.: B11465508
M. Wt: 304.30 g/mol
InChI Key: MEYDKYDLCUNRJN-UHFFFAOYSA-N
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Description

2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the indole family, which is known for its significant role in biochemistry and medicinal chemistry.

Preparation Methods

The synthesis of 2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can be achieved through several methods. One of the primary methods involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles. This process typically requires the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles as reactants . The reaction conditions often involve phase transfer catalysis, although classical methods may not be suitable due to the formation of unwanted by-products .

Chemical Reactions Analysis

2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, sodium salts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The exact pathways depend on the specific application and the derivatives used. Generally, it interacts with enzymes and receptors in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can be compared with other similar compounds, such as:

    2-amino-1-hydroxy-1H-indole-5,6-dicarbonitrile: This compound lacks the methoxyphenyl group, which may affect its chemical properties and applications.

    3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

2-amino-1-hydroxy-3-(4-methoxyphenyl)indole-5,6-dicarbonitrile

InChI

InChI=1S/C17H12N4O2/c1-23-13-4-2-10(3-5-13)16-14-6-11(8-18)12(9-19)7-15(14)21(22)17(16)20/h2-7,22H,20H2,1H3

InChI Key

MEYDKYDLCUNRJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N

Origin of Product

United States

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